CAY10621

Beschreibung

Eigenschaften

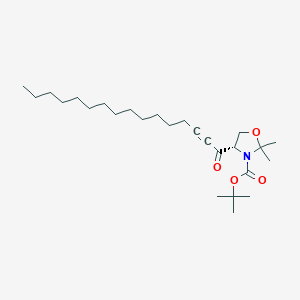

IUPAC Name |

tert-butyl (4S)-4-hexadec-2-ynoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-18,21H2,1-6H3/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBSGZPIDCXNEH-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC#CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC#CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10621: A Technical Guide to its Mechanism of Action as a Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10621 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. By blocking the catalytic activity of SPHK1, CAY10621 disrupts the balance between pro-apoptotic sphingolipids and pro-survival sphingosine-1-phosphate (S1P), leading to a range of cellular effects including cell cycle arrest, inhibition of proliferation, and induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of CAY10621, including its effects on key signaling pathways, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activity.

Core Mechanism of Action: Inhibition of Sphingosine Kinase 1

CAY10621 functions as a direct inhibitor of sphingosine kinase 1 (SPHK1). SPHK1 is the enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. This conversion is a pivotal step in the so-called "sphingolipid rheostat," which balances the cellular levels of pro-apoptotic ceramides and sphingosine against the pro-survival and pro-proliferative actions of S1P. By inhibiting SPHK1, CAY10621 effectively shifts this balance towards apoptosis and cell cycle arrest.

Quantitative Inhibition Data:

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 3.3 µM | Human SPHK1 | [1][2][3] |

| Selectivity | Selective for SPHK1 over SPHK2 at 10 µM | SPHK1/SPHK2 | [2][3] |

| Selectivity | Selective over PKC at concentrations less than 100 µM | PKC | [2][3] |

| Cellular Activity | 70% inhibition of SPHK1 activity at 5 µM | U937 cells | [2][3] |

Downstream Cellular Effects and Signaling Pathways

The inhibition of SPHK1 by CAY10621 triggers a cascade of downstream cellular events, primarily impacting cell survival and proliferation pathways.

Inhibition of ERK1/2 and AKT Signaling

A key consequence of SPHK1 inhibition by CAY10621 is the suppression of the ERK1/2 and AKT signaling pathways[4]. S1P, the product of SPHK1 activity, can activate its own G protein-coupled receptors (S1PRs), which in turn can lead to the activation of pro-survival pathways such as the Ras/Raf/MEK/ERK and PI3K/AKT cascades. By reducing S1P levels, CAY10621 attenuates the signaling through these pathways, thereby promoting anti-proliferative and pro-apoptotic responses.

Induction of Cell Cycle Arrest and Apoptosis

CAY10621 has been demonstrated to induce cell cycle arrest in the sub-G1 phase, a hallmark of apoptosis[4]. This effect is a direct consequence of the altered sphingolipid balance and the inhibition of pro-survival signaling pathways. The accumulation of sphingosine and ceramides, coupled with the reduction in S1P, creates a cellular environment that favors the activation of apoptotic machinery.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the mechanism of action of CAY10621.

SPHK1 Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of SPHK1 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine to produce [³²P]S1P.

Materials:

-

Recombinant human SPHK1

-

Sphingosine

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.5 mM DTT)

-

CAY10621

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing assay buffer, sphingosine, and recombinant SPHK1.

-

Add varying concentrations of CAY10621 or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding an acidic quench solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol/water partition.

-

Spot the organic phase onto a TLC plate and develop the chromatogram to separate S1P from unreacted sphingosine and ATP.

-

Expose the dried TLC plate to a phosphor screen and quantify the radiolabeled S1P bands using a phosphorimager.

-

Calculate the percent inhibition at each CAY10621 concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of CAY10621 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., U937)

-

Complete cell culture medium

-

CAY10621

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or a cell counting-based method)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CAY10621 or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with CAY10621.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

CAY10621

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with CAY10621 or vehicle control for the desired time.

-

Harvest the cells (including any floating cells) and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate the cell population to exclude debris and doublets, and analyze the DNA content histogram to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Western Blotting for pERK and pAKT

This method is used to detect changes in the phosphorylation status of ERK1/2 and AKT, key downstream targets of SPHK1 signaling.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

CAY10621

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with CAY10621 or vehicle control for the appropriate time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

CAY10621 is a valuable research tool for investigating the roles of SPHK1 in various cellular processes. Its mechanism of action, centered on the selective inhibition of SPHK1, leads to the modulation of critical signaling pathways involved in cell survival and proliferation, ultimately resulting in cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a framework for the further characterization of CAY10621 and the elucidation of the intricate functions of SPHK1 in health and disease.

References

CAY10621: An In-depth Technical Guide to a Specific SPHK1 Inhibitor and its Impact on the SPHK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CAY10621, a specific inhibitor of Sphingosine Kinase 1 (SPHK1), and its role in modulating the SPHK1 signaling pathway. SPHK1 is a critical enzyme in cellular regulation, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator, sphingosine-1-phosphate (S1P). The SPHK1/S1P signaling axis is implicated in a myriad of cellular processes, including proliferation, survival, migration, and inflammation, and its dysregulation is a hallmark of numerous diseases, notably cancer. This document details the mechanism of action of CAY10621, presents its key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to the SPHK1 Signaling Pathway

Sphingosine Kinase 1 (SPHK1) is a lipid kinase that plays a pivotal role in the sphingolipid metabolic pathway.[1] It catalyzes the conversion of the pro-apoptotic lipid sphingosine into the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] This balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.

Once synthesized, S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (GPCRs), S1PR1-5, on the cell surface. This "inside-out" signaling initiates a cascade of downstream pathways that are fundamental to cellular function. These pathways include the Ras-ERK and PI3K/Akt signaling cascades, which are central regulators of cell proliferation, survival, and motility.[2]

The overexpression of SPHK1 has been observed in various types of cancer, where it contributes to tumor growth, metastasis, and resistance to chemotherapy.[1][2] Consequently, SPHK1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

CAY10621: A Specific SPHK1 Inhibitor

CAY10621, also known as SKI 5C, is a specific and low-toxicity inhibitor of SPHK1.[3][4] Its inhibitory action on SPHK1 disrupts the production of S1P, thereby attenuating the pro-survival and pro-proliferative signals mediated by the SPHK1/S1P axis. This targeted inhibition makes CAY10621 a valuable tool for both basic research into the SPHK1 pathway and for the development of potential cancer therapeutics.[3][4]

Mechanism of Action

CAY10621 functions as a competitive inhibitor of SPHK1, likely by binding to the sphingosine-binding site of the enzyme, thereby preventing the phosphorylation of its natural substrate. By reducing the intracellular levels of S1P, CAY10621 effectively dampens the downstream signaling cascades that are reliant on S1P and its receptors. This leads to the inhibition of critical cellular processes that are often hyperactive in cancer cells, such as proliferation and survival, and has been shown to suppress both ERK1/2 and AKT signaling.[2][5]

Data Presentation

The following table summarizes the key quantitative data for CAY10621, providing a concise overview of its potency and selectivity.

| Parameter | Value | Reference |

| IC50 for SPHK1 | 3.3 µM | [3][4] |

| Selectivity | Selective for SPHK1 over SPHK2 at 10 µM | [6] |

| Cellular Activity | Inhibits SPHK1 activity by 70% in U937 cells at 5 µM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

SPHK1 Signaling Pathway

Caption: SPHK1 Signaling Pathway and CAY10621 Inhibition.

Experimental Workflow for Evaluating CAY10621

Caption: Experimental Workflow for CAY10621 Evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of CAY10621 on the SPHK1 signaling pathway.

In Vitro SPHK1 Activity Assay (Radiometric)

This assay measures the enzymatic activity of SPHK1 by quantifying the incorporation of radiolabeled phosphate into sphingosine.

Materials:

-

Recombinant human SPHK1

-

Sphingosine

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 M sucrose, 1 mM Na₃VO₄, 10 mM NaF)

-

Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, sphingosine (e.g., 50 µM), and the test compound (CAY10621 or vehicle control) in a microcentrifuge tube.

-

Initiate the reaction by adding recombinant SPHK1 and [γ-³²P]ATP (e.g., 10 µCi).

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).[7]

-

Terminate the reaction by adding the reaction termination buffer.

-

Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front nears the top.

-

Dry the TLC plate and visualize the radiolabeled S1P spot using autoradiography or a phosphorimager.

-

Scrape the S1P spot from the TLC plate into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the SPHK1 activity based on the amount of incorporated radiolabel, and determine the inhibitory effect of CAY10621.

Measurement of Intracellular S1P Levels by LC-MS/MS

This protocol describes the extraction and quantification of S1P from cultured cells using liquid chromatography-tandem mass spectrometry.

Materials:

-

Cultured cells treated with CAY10621 or vehicle

-

Internal standard (e.g., C17-S1P)

-

Methanol, Chloroform, HCl

-

LC-MS/MS system

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells and add the internal standard.

-

Extract lipids using a mixture of chloroform and methanol, often under acidic conditions.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).

-

Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Calculate the concentration of S1P in the samples relative to the internal standard.

Western Blot Analysis of Phospho-ERK and Phospho-AKT

This protocol details the detection of phosphorylated ERK and AKT in cell lysates by Western blotting to assess the downstream effects of SPHK1 inhibition.

Materials:

-

Cell lysates from cells treated with CAY10621 or vehicle

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-AKT (Ser473), anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK, phospho-AKT, and total AKT to ensure equal loading and to determine the relative phosphorylation levels.

Cell Viability Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

CAY10621

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of CAY10621 and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Transwell)

This assay assesses the migratory capacity of cells in response to SPHK1 inhibition.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

24-well plates

-

Cancer cell lines

-

CAY10621

-

Serum-free and serum-containing media

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat cells with CAY10621 or vehicle for a specified duration.

-

Seed the pre-treated cells in the upper chamber of the Transwell inserts in serum-free medium.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells between the CAY10621-treated and control groups.

Conclusion

CAY10621 is a potent and specific inhibitor of SPHK1 that serves as an invaluable tool for dissecting the complex SPHK1/S1P signaling pathway. Its ability to modulate key cellular processes such as proliferation, survival, and migration underscores the therapeutic potential of targeting SPHK1 in diseases like cancer. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate the effects of CAY10621 and to further explore the therapeutic targeting of the SPHK1 pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. CAY10621(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

CAY10621: A Technical Guide to its Downstream Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10621, also known as SKI 5C, is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. With an IC50 of 3.3 μM, CAY10621 serves as a valuable tool for investigating the downstream consequences of SPHK1 inhibition. This technical guide provides an in-depth overview of the known downstream targets of CAY10621, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. By inhibiting SPHK1, CAY10621 effectively reduces the production of the bioactive lipid, sphingosine-1-phosphate (S1P), leading to the modulation of critical cellular processes including cell proliferation, survival, and migration. This document is intended to be a comprehensive resource for researchers utilizing CAY10621 in their studies.

Introduction to CAY10621 and its Primary Target: SPHK1

CAY10621 is a specific inhibitor of sphingosine kinase 1 (SPHK1), demonstrating selectivity over sphingosine kinase 2 (SPHK2).[1][2] SPHK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule with diverse intracellular and extracellular functions.[1][2][3] The SPHK1/S1P signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and angiogenesis.[1][3][4] Overexpression of SPHK1 is a common feature in various cancers and is often associated with poor prognosis and resistance to therapy.[3]

CAY10621 exerts its effects by blocking the catalytic activity of SPHK1, thereby depleting the cellular pool of S1P. This reduction in S1P levels disrupts the downstream signaling cascades that are normally activated by this lipid messenger, leading to a range of cellular responses.

Downstream Signaling Pathways Modulated by CAY10621

The inhibition of SPHK1 by CAY10621 has been shown to impact several key signaling pathways that are crucial for cell growth and survival. The primary downstream consequences of CAY10621 treatment are the inhibition of the ERK1/2 and AKT signaling pathways.[5]

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. S1P, through its receptors, can activate this pathway. By reducing S1P levels, CAY10621 leads to the attenuation of ERK1/2 signaling.[5]

Inhibition of the PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical signaling route that promotes cell survival, growth, and proliferation. S1P is a known activator of this pathway. Inhibition of SPHK1 by CAY10621 results in the suppression of AKT signaling.[5]

Cellular Effects of CAY10621

The modulation of the aforementioned signaling pathways by CAY10621 translates into significant effects on cellular function, primarily impacting cell cycle progression and apoptosis.

Induction of Cell Cycle Arrest

A key consequence of CAY10621 treatment is the induction of cell cycle arrest, specifically in the sub-G1 phase.[5] This indicates that the inhibition of SPHK1 and the subsequent downstream signaling alterations prevent cells from progressing through the cell cycle, ultimately leading to an anti-proliferative effect.

Promotion of Apoptosis

By inhibiting the pro-survival ERK1/2 and AKT pathways, CAY10621 promotes apoptosis, or programmed cell death. The accumulation of cells in the sub-G1 phase is a hallmark of apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of CAY10621.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for SPHK1 | 3.3 μM | In vitro enzyme assay | [1][4] |

| Inhibition of SPHK1 activity | 70% at 5 μM | U937 cells | [1][2] |

| Selectivity | Selective for SPHK1 over SPHK2 | - | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of CAY10621 and the experimental approaches used to study its effects, the following diagrams have been generated using the DOT language.

References

CAY10621: An In-Depth Technical Guide to In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CAY10621, a selective inhibitor of Sphingosine Kinase 1 (SPHK1). It details the compound's biochemical properties, its mechanism of action within the SPHK1 signaling pathway, and standardized protocols for its application in in vitro kinase assays. The guide is intended to equip researchers with the necessary information to effectively utilize CAY10621 as a tool for studying SPHK1-mediated cellular processes and for potential therapeutic development.

CAY10621 Compound Profile

CAY10621, also known as SKI 5C, is a potent and specific inhibitor of SPHK1.[1][2] Its fundamental chemical and biochemical properties are summarized below.

Table 1: Chemical Properties of CAY10621

| Property | Value |

| Synonyms | SKI 5C, SPHK1 Inhibitor 5C[1][3] |

| CAS Number | 120005-55-2[1][3][4] |

| Molecular Formula | C₂₆H₄₅NO₄[3][4] |

| Molecular Weight | 435.6 g/mol [3][4] |

| Purity | >98%[4] |

Kinase Specificity and Potency

CAY10621 is characterized by its selective inhibition of SPHK1. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an inhibitor.

Table 2: In Vitro Inhibitory Activity of CAY10621

| Target Kinase | IC₅₀ | Notes |

| Sphingosine Kinase 1 (SPHK1) | 3.3 µM | Primary target.[1][3][4][5] |

| Sphingosine Kinase 2 (SPHK2) | >10 µM | Demonstrates selectivity for SPHK1 over SPHK2.[3][5] |

| Protein Kinase C (PKC) | >100 µM | Low activity against PKC.[3][5] |

In a cellular context, CAY10621 has been shown to inhibit SPHK1 activity by 70% in U937 cells when applied at a concentration of 5 µM.[3][5]

Mechanism of Action and Signaling Pathway

CAY10621 exerts its effect by directly inhibiting the catalytic activity of SPHK1. This enzyme is a critical component of cellular signaling, responsible for phosphorylating the substrate sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P). S1P, in turn, regulates numerous downstream pathways, including those controlled by ERK1/2 and AKT, which are crucial for cell survival, proliferation, and migration.[2][4] By blocking SPHK1, CAY10621 effectively reduces S1P levels and attenuates these downstream signals.

Experimental Protocols for In Vitro Kinase Assays

The following sections outline generalized protocols for determining the inhibitory activity of CAY10621 against SPHK1. These can be adapted for various detection methods.

General Workflow

The fundamental workflow for an in vitro kinase inhibition assay involves combining the kinase and inhibitor, initiating the enzymatic reaction with ATP and a substrate, and finally detecting the output signal to measure the inhibitor's effect.

Protocol 1: Radiometric Filter Binding Assay (Gold Standard)

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate.[6][7]

Materials:

-

Recombinant human SPHK1

-

Sphingosine (substrate)

-

CAY10621 (dissolved in appropriate solvent, e.g., DMSO)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 20 mM TRIS-Cl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

Filter paper (e.g., P81 phosphocellulose)

-

Scintillation fluid and counter

Procedure:

-

Preparation : Prepare serial dilutions of CAY10621 in the kinase assay buffer. A solvent control (e.g., DMSO) must be included.

-

Reaction Setup : In a microplate, add 10 µL of the CAY10621 dilution (or control) to wells.

-

Enzyme Addition : Add 20 µL of SPHK1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

Reaction Initiation : Start the kinase reaction by adding 20 µL of the reaction mixture containing sphingosine and [γ-³²P]ATP.

-

Incubation : Incubate the plate for 30-60 minutes at 37°C.

-

Termination : Stop the reaction by spotting 40 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.

-

Washing : Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification : Air dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radiometric ADP-Glo™ or Fluorometric Assay

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a common high-throughput screening alternative.

Materials:

-

Recombinant human SPHK1

-

Sphingosine (substrate)

-

CAY10621 (dissolved in DMSO)

-

ATP (non-radiolabeled)

-

Kinase Assay Buffer (as above)

-

Commercial ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®)

-

Opaque-walled microplates (e.g., black 384-well)

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup : To the wells of a black microplate, add 5 µL of the test compound (CAY10621), control inhibitor, or vehicle control (DMSO).

-

Enzyme Addition : Add 10 µL of SPHK1 enzyme solution to all wells and incubate for 10-30 minutes at room temperature.

-

Reaction Initiation : Add 5 µL of a reaction mixture containing ATP and sphingosine to each well to start the reaction. Mix gently.

-

Incubation : Incubate for 30-60 minutes at 37°C.

-

ADP Detection : Follow the manufacturer's instructions for the ADP detection kit. This typically involves:

-

Adding a reagent to stop the kinase reaction and deplete any remaining ATP.

-

Adding a second reagent to convert the generated ADP into a detectable signal (luminescence or fluorescence).

-

-

Quantification : Measure the signal using a plate reader (luminescence or fluorescence at specified wavelengths, e.g., λEx = 530 nm / λEm = 590 nm for some fluorescent kits).

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the IC₅₀ value of CAY10621.

-

Calculate Percent Inhibition : Use the signals from the vehicle control (0% inhibition) and a background control (100% inhibition) to normalize the data.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

-

Generate Dose-Response Curve : Plot the percent inhibition as a function of the logarithm of the CAY10621 concentration.

-

Determine IC₅₀ : Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value, which is the concentration of CAY10621 that produces 50% inhibition of SPHK1 activity.

Conclusion

CAY10621 is a valuable chemical probe for investigating the roles of SPHK1. With a confirmed IC₅₀ of 3.3 µM and high selectivity over SPHK2 and PKC, it allows for targeted inhibition of SPHK1 in biochemical assays.[3][5] The protocols and data analysis workflows detailed in this guide provide a robust framework for researchers to accurately quantify the inhibitory effects of CAY10621 and further explore the therapeutic potential of targeting the sphingosine kinase pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAY10621(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CAY10621 (SKI 5C), SPHK 1 inhibitor (CAS 120005-55-2) | Abcam [abcam.com]

- 5. glpbio.com [glpbio.com]

- 6. revvity.com [revvity.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to the Cell Permeability and Uptake of CAY10621

Disclaimer: Publicly available experimental data specifically detailing the cell permeability and uptake of CAY10621 is limited. This guide provides a comprehensive overview of the principles and methodologies that researchers and drug development professionals would typically employ to assess the cell permeability and uptake of a small molecule kinase inhibitor like CAY10621. The experimental protocols, data, and diagrams presented are representative of standard industry practices.

Introduction

CAY10621 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that plays a crucial role in cell proliferation, survival, and migration.[1][2][3][4] The efficacy of CAY10621 as a therapeutic agent or research tool is critically dependent on its ability to cross the cell membrane and reach its intracellular target. Understanding the mechanisms of its cell permeability and uptake is therefore paramount for predicting its pharmacokinetic and pharmacodynamic properties.

This technical guide outlines the standard experimental approaches to quantify the cell permeability of CAY10621, details the methodologies for these key experiments, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the cell permeability of a small molecule inhibitor like CAY10621, as would be determined by standard in vitro assays.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data

This table summarizes the effective permeability (Pe) of a test compound as determined by PAMPA, a high-throughput assay that predicts passive diffusion across an artificial lipid membrane.

| Compound | Concentration (µM) | Incubation Time (h) | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |

| CAY10621 (Hypothetical) | 10 | 18 | 8.5 | High |

| Low Permeability Control | 10 | 18 | < 1.0 | Low |

| High Permeability Control | 10 | 18 | > 15.0 | High |

Table 2: Caco-2 Cell Permeability Assay Data

This table presents the apparent permeability coefficient (Papp) for a test compound across a Caco-2 cell monolayer, which is considered the gold standard for predicting in vivo intestinal absorption. This assay can also indicate the involvement of active transport mechanisms.

| Direction | Compound | Concentration (µM) | Incubation Time (min) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Apical to Basolateral (A-B) | CAY10621 (Hypothetical) | 10 | 120 | 6.2 | 2.1 |

| Basolateral to Apical (B-A) | CAY10621 (Hypothetical) | 10 | 120 | 13.0 | |

| A-B | High Permeability Control | 10 | 120 | 20.5 | 0.9 |

| B-A | High Permeability Control | 10 | 120 | 18.5 | |

| A-B | Low Permeability Control | 10 | 120 | 0.8 | 3.5 |

| B-A | Low Permeability Control | 10 | 120 | 2.8 |

An efflux ratio greater than 2 is indicative of active efflux.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

-

96-well donor and acceptor plates

-

Lecithin/dodecane solution (or other suitable lipid mixture)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

UV/Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

-

Preparation of Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

-

Preparation of Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.

-

Preparation of Donor Solution: Prepare a 10 µM solution of the test compound in PBS from the stock solution.

-

Assay Initiation: Add 150 µL of the donor solution to each well of the donor plate.

-

Incubation: Carefully place the donor plate onto the acceptor plate and incubate at room temperature for 18 hours in a humidified chamber.

-

Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).

-

Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time x ΔC) Where C is a constant, Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, and ΔC is the change in concentration.

Caco-2 Cell Permeability Assay

Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), providing insight into both passive diffusion and active transport mechanisms.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

24-well Transwell plates with permeable supports

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS for analysis

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of a paracellular marker like Lucifer yellow.

-

Preparation of Dosing Solutions: Prepare a 10 µM solution of the test compound in HBSS.

-

Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 0.4 mL of the dosing solution to the apical (upper) chamber and 1.2 mL of fresh HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking for 120 minutes. d. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

-

Transport Experiment (Basolateral to Apical - B-A): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 1.2 mL of the dosing solution to the basolateral chamber and 0.4 mL of fresh HBSS to the apical chamber. c. Incubate at 37°C with gentle shaking for 120 minutes. d. At specified time points, collect samples from the apical chamber and replace with fresh HBSS.

-

Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability is calculated using the following equation: Papp = (dQ/dt) / (A x C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Mandatory Visualization

Signaling Pathway

CAY10621 is an inhibitor of Sphingosine Kinase 1 (SPHK1). The following diagram illustrates the SPHK1 signaling pathway. SPHK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a signaling lipid that can act intracellularly or be exported to activate G protein-coupled receptors (S1PRs) on the cell surface, leading to downstream signaling cascades that regulate cell survival, proliferation, and migration.[5][6][7][8]

Experimental Workflows

The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.

PAMPA Workflow

Caco-2 Permeability Assay Workflow

Conclusion

References

- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 2. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAY10621 and its Role in Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10621, also known as SKI 5C, is a potent and specific inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in cell proliferation, survival, and migration. By catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), SphK1 influences a variety of signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of CAY10621, its mechanism of action, and its application in cell proliferation studies, offering detailed experimental protocols and data for researchers in oncology and drug development.

Mechanism of Action

CAY10621 acts as a specific inhibitor of Sphingosine Kinase 1 (SphK1) with an IC50 of 3.3 μM.[1] It demonstrates selectivity for SPHK1 over SPHK2 at a concentration of 10 μM.[2] The inhibition of SphK1 by CAY10621 disrupts the balance between the pro-apoptotic sphingolipid ceramide and the pro-survival sphingosine-1-phosphate (S1P). This disruption leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival, including the PI3K/Akt/mTOR and ERK1/2 pathways.[1] The antiproliferative effects of CAY10621 are also associated with the induction of cell cycle arrest, particularly in the sub-G1 phase, which is indicative of apoptosis.[1]

Data Presentation: Antiproliferative Activity of CAY10621

The inhibitory effect of CAY10621 on cell proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-NEP-1 | Wilms' Tumor | ~4.11 | [1] |

| G401 | Wilms' Tumor | ~9.74 | [1] |

| U937 | Histiocytic Lymphoma | 70% inhibition at 5 µM | [2] |

Signaling Pathways Affected by CAY10621

The inhibition of SphK1 by CAY10621 has significant downstream effects on key signaling pathways that regulate cell proliferation and survival.

Figure 1: CAY10621 inhibits SPHK1, leading to downregulation of pro-survival signaling pathways.

Experimental Protocols

Cell Proliferation and Viability Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of CAY10621 for the desired time (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Figure 2: Workflow of the MTT cell viability assay.

2. BrdU Incorporation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

-

Materials:

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

-

Protocol:

-

Seed cells and treat with CAY10621 as in the MTT assay.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the medium, and fix and denature the cells.

-

Add anti-BrdU antibody and incubate for 1 hour.

-

Wash and add HRP-conjugated secondary antibody, then incubate for 30 minutes.

-

Add TMB substrate and incubate for 15-30 minutes.

-

Add stop solution and measure absorbance at 450 nm.

-

Figure 3: Workflow of the BrdU cell proliferation assay.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells after treatment with CAY10621.

-

Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend cells in PI staining solution and incubate for 30 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Figure 4: Workflow for cell cycle analysis using Propidium Iodide staining.

Conclusion

CAY10621 is a valuable tool for studying the role of SphK1 in cell proliferation and for exploring its potential as a therapeutic target in cancer. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize CAY10621 in their cell proliferation studies. The provided data and pathway diagrams offer a clear framework for understanding its mechanism of action and designing further experiments. As research in this area continues, a deeper understanding of the intricate signaling networks regulated by SphK1 will undoubtedly emerge, paving the way for novel cancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CAY10621 for Cancer Cell Line Research

This guide provides a comprehensive overview of CAY10621, a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), for its application in cancer cell line research. We will delve into its mechanism of action, effects on cancer cells, and the signaling pathways it modulates, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

CAY10621, also known as SKI 5C, is a specific inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that plays a crucial role in cell survival, proliferation, and migration.[1][2][3][4][5] SPHK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer progression. By inhibiting SPHK1, CAY10621 effectively reduces the production of S1P, thereby hindering downstream pro-survival and proliferative signaling pathways.

CAY10621 exhibits an IC50 of 3.3 μM for SPHK1 and is selective for SPHK1 over SPHK2 at a concentration of 10 μM and over protein kinase C (PKC) at concentrations below 100 μM.[1][5] This selectivity makes it a valuable tool for specifically investigating the role of SPHK1 in cancer biology.

Quantitative Data on the Effects of CAY10621 on Cancer Cell Lines

The following tables summarize the quantitative data available on the efficacy of CAY10621 in various cancer cell lines.

Table 1: Inhibitory Activity of CAY10621

| Cell Line | Cancer Type | Parameter | Concentration | Result |

| U937 | Histiocytic Lymphoma | SPHK1 Activity Inhibition | 5 μM | 70% reduction[1][5] |

Table 2: Apoptotic Effects of CAY10621 (24-hour treatment)

| Cell Line | Cancer Type | Concentration | Fold Increase in Apoptosis | Apoptosis Rate (%) (CAY10621 vs. Control) |

| SK-NEP-1 | Wilms' Tumor | 5 μM | 5.1-fold | 20.43 ± 2.48 vs. 4.03 ± 0.83[6] |

| G401 | Wilms' Tumor | 5 μM | 9.4-fold | 22.57 ± 5.08 vs. 2.4 ± 0.66[6] |

Key Signaling Pathways Modulated by CAY10621

CAY10621 has been shown to impact several critical signaling pathways that are often dysregulated in cancer.

-

AKT Signaling: CAY10621 inhibits the AKT signaling pathway, which is a central regulator of cell survival and proliferation.

-

ERK1/2 Signaling: Inhibition of the ERK1/2 (MAPK) pathway is another key mechanism by which CAY10621 exerts its anti-cancer effects.

-

NF-κB Signaling: In Wilms' tumor cells, CAY10621 has been observed to inhibit the phosphorylation of NF-κB p65, a key component of the NF-κB pathway that promotes inflammation and cell survival.[6]

The inhibition of these pathways leads to cell cycle arrest, specifically in the sub-G1 phase, and the induction of apoptosis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of CAY10621 in cancer cell lines.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from methodologies used in the study of CAY10621 in Wilms' tumor cell lines.[6]

-

Cell Seeding: Seed cancer cells (e.g., SK-NEP-1, G401) in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of CAY10621 (e.g., 0.25 μM to 20 μM) in the appropriate cell culture medium. A DMSO control should be included, with the final DMSO concentration being the same across all wells.

-

Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of CAY10621 or DMSO. Incubate the plates for 24 hours.

-

CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell proliferation as a percentage of the DMSO-treated control wells. Determine the IC50 value by plotting the proliferation values on a logarithmic curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This protocol is based on the methods described for assessing CAY10621-induced apoptosis.[6]

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of CAY10621 (e.g., 5 μM) or DMSO for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing changes in protein phosphorylation.

-

Protein Extraction: Treat cells with CAY10621 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK1/2, phospho-AKT, phospho-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Caption: CAY10621 inhibits SPHK1, blocking S1P production and downstream pro-survival signaling.

Caption: Workflow for assessing apoptosis in cancer cells treated with CAY10621.

Caption: Logical flow from CAY10621 administration to its ultimate anti-tumor effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAY10621(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]

- 4. CAY10621 (SKI 5C) | SPHK1抑制剂 | MCE [medchemexpress.cn]

- 5. glpbio.com [glpbio.com]

- 6. A novel sphingosine kinase 1 inhibitor (SKI-5C) induces cell death of Wilms’ tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

CAY10621: A Technical Guide for its Application as a Sphingosine Kinase 1 (SPHK1) Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10621, also known as SKI 5C, has emerged as a valuable chemical probe for the investigation of Sphingosine Kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration. Dysregulation of the SPHK1/S1P axis has been implicated in numerous pathologies, most notably in cancer and inflammatory diseases, making SPHK1 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CAY10621, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its use in interrogating SPHK1 function. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize CAY10621 as a chemical probe in their studies.

Introduction to CAY10621

CAY10621 is a potent inhibitor of SPHK1 with a reported IC50 of 3.3 μM.[1][2][3] It has demonstrated selectivity for SPHK1 over the closely related isoform SPHK2 and Protein Kinase C (PKC).[1][2] In cellular contexts, CAY10621 has been shown to effectively inhibit SPHK1 activity, for instance, causing a 70% reduction in SPHK1 activity in U937 cells at a concentration of 5 μM.[1][2] Beyond its direct inhibitory action on SPHK1, CAY10621 has been observed to modulate downstream signaling pathways, notably inhibiting the ERK1/2 and AKT signaling cascades.[4][5] These cellular effects translate to anti-proliferative activity and the induction of cell cycle arrest in the sub-G1 phase.[4][5]

Physicochemical and Biochemical Properties

A comprehensive understanding of the properties of CAY10621 is essential for its proper handling and application in experimental settings.

Table 1: Physicochemical Properties of CAY10621

| Property | Value | Reference(s) |

| IUPAC Name | (4S)-2,2-dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-3-oxazolidinecarboxylic acid, 1,1-dimethylethyl ester | [1] |

| Synonyms | SKI 5C, SPHK1 Inhibitor 5C | [1] |

| CAS Number | 120005-55-2 | [1] |

| Molecular Formula | C₂₆H₄₅NO₄ | [1] |

| Molecular Weight | 435.6 g/mol | [1][4] |

| Purity | ≥98% | [4] |

| Formulation | A solution in methyl acetate | [1] |

| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 2.5 mg/ml | [1] |

| Storage | -20°C | [1][4] |

| Stability | ≥ 2 years at -20°C | [1] |

Table 2: Biochemical and Cellular Activity of CAY10621

| Parameter | Value/Effect | Cell Line/System | Reference(s) |

| SPHK1 IC₅₀ | 3.3 μM | Recombinant Human SPHK1 | [1][2][3] |

| Selectivity | Selective for SPHK1 over SPHK2 at 10 μM | Recombinant Human SPHK2 | [1][2] |

| Selective for SPHK1 over PKC at < 100 μM | Protein Kinase C | [1][2] | |

| Cellular SPHK1 Inhibition | 70% inhibition at 5 μM | U937 cells | [1][2] |

| Downstream Signaling | Inhibits ERK1/2 and AKT signaling | - | [4][5] |

| Cellular Effects | Induces cell cycle arrest in sub-G1 phase, Shows antiproliferative effects | - | [4][5] |

Signaling Pathways and Experimental Workflows

SPHK1 Signaling Pathway

SPHK1 is a key enzyme that sits at the nexus of several important signaling pathways. Its product, S1P, can act intracellularly or be exported to activate a family of G protein-coupled receptors (GPCRs), namely S1P₁₋₅, initiating a cascade of downstream events that influence cell fate. The inhibition of SPHK1 by CAY10621 leads to a reduction in S1P levels, thereby attenuating these downstream signals. A simplified representation of this pathway is depicted below.

Experimental Workflow for SPHK1 Inhibition Analysis

A typical workflow to assess the inhibitory potential of CAY10621 on SPHK1 activity, both biochemically and in a cellular context, is outlined below. This workflow integrates an in vitro kinase assay with a cell-based assay and downstream signaling analysis.

Experimental Protocols

In Vitro SPHK1 Inhibition Assay (Radiometric)

This protocol is a generalized method adapted from the original study by Wong et al. for determining the in vitro inhibitory activity of CAY10621 against SPHK1.

Materials:

-

Recombinant human SPHK1

-

Sphingosine

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 20 mM KCl, 1 mM β-glycerophosphate, 1 mM DTT, 1 mM Na₃VO₄, 10 mM MgCl₂, 0.5 mM EDTA, 1% Triton X-100)

-

CAY10621 stock solution (in DMSO)

-

Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1, v/v/v)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1, v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare serial dilutions of CAY10621 in the assay buffer.

-

In a microcentrifuge tube, combine recombinant SPHK1, sphingosine (e.g., 50 μM final concentration), and the desired concentration of CAY10621 or vehicle (DMSO) control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 μCi, 1 mM final concentration).

-

Incubate the reaction at 37°C for 20-30 minutes.

-

Stop the reaction by adding the reaction termination buffer.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the organic (lower) phase containing the lipids onto a TLC plate.

-

Develop the TLC plate using the developing solvent.

-

Air dry the TLC plate and visualize the radiolabeled sphingosine-1-phosphate (S1P) spot using a phosphorimager.

-

Quantify the radioactivity of the S1P spot and calculate the percentage of inhibition for each CAY10621 concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular SPHK1 Activity Assay in U937 Cells

This protocol describes a method to measure the effect of CAY10621 on endogenous SPHK1 activity in U937 human monocytic cells.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

CAY10621 stock solution (in DMSO)

-

Cell lysis buffer (e.g., SPHK assay buffer from the in vitro protocol)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Radiometric SPHK1 assay components (as described in section 4.1)

Procedure:

-

Culture U937 cells to the desired density.

-

Treat the cells with various concentrations of CAY10621 or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the cell lysate.

-

Perform the in vitro SPHK1 radiometric assay as described in section 4.1, using a standardized amount of cell lysate as the source of SPHK1.

-

Calculate the SPHK1 activity and determine the percentage of inhibition for each CAY10621 concentration relative to the vehicle-treated control.

Western Blot Analysis of p-ERK and p-AKT

This protocol outlines the procedure to assess the impact of CAY10621 on the phosphorylation status of ERK1/2 and AKT.

Materials:

-

Cell line of interest (e.g., U937 or other relevant cell line)

-

Appropriate cell culture medium

-

CAY10621 stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with CAY10621 at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total-ERK1/2).

-

Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Selectivity Profile

Conclusion

CAY10621 is a valuable tool for the pharmacological interrogation of SPHK1. Its demonstrated potency and cellular activity make it a suitable probe for elucidating the multifaceted roles of SPHK1 in health and disease. This guide provides a comprehensive overview of its properties and detailed protocols to facilitate its effective use in the laboratory. As with any chemical probe, careful consideration of its selectivity and the use of appropriate controls are paramount for robust and reproducible scientific findings. Further investigation into its comprehensive selectivity profile will undoubtedly enhance its utility as a specific chemical probe for SPHK1.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CAY10621 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10621 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4][5] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in regulating a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[6] Dysregulation of the SPHK1/S1P signaling axis has been implicated in the pathology of various diseases, most notably in cancer, where it contributes to tumor progression, metastasis, and resistance to therapy.[2][3][4][6] CAY10621 offers a valuable tool for investigating the roles of SPHK1 in these processes and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of CAY10621 in cell culture experiments.

Product Information

| Parameter | Value | Reference |

| Synonyms | SKI 5C, SPHK1 Inhibitor 5C | [1][2][3][5] |

| CAS Number | 120005-55-2 | [1] |

| Molecular Formula | C₂₆H₄₅NO₄ | [1] |

| Molecular Weight | 435.6 g/mol | [1] |

| Target | Sphingosine Kinase 1 (SPHK1) | [1][2][3][4][5] |

| Formulation | A solution in methyl acetate | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 3.3 μM | In vitro enzyme assay | [1][2][3][4][5] |

| Inhibition | 70% inhibition of SPHK1 activity at 5 μM | U937 cells | [1][5] |

| Selectivity | Selective for SPHK1 over SPHK2 at 10 μM and PKC at < 100 μM | In vitro kinase assays | [1][5] |

Solubility

| Solvent | Solubility | Reference |

| DMF | 3 mg/mL | [1] |

| DMSO | 2 mg/mL | [1] |

| Ethanol | 2.5 mg/mL | [1] |

Signaling Pathway

CAY10621 exerts its effects by inhibiting SPHK1, thereby blocking the production of S1P. This leads to the modulation of downstream signaling pathways that are crucial for cell survival and proliferation.

Caption: CAY10621 inhibits SPHK1, blocking S1P production and downstream pro-survival pathways.

Experimental Protocols

Preparation of CAY10621 Stock Solution

Materials:

-

CAY10621

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of CAY10621 to ensure the compound is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of CAY10621 (MW = 435.6 g/mol ), add 229.6 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Cell Culture and Treatment

Materials:

-

Cancer cell line of interest (e.g., U937, MDA-MB-436)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

-

CAY10621 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks or plates

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells as needed to maintain logarithmic growth.[7]

-

For experiments, seed the cells at an appropriate density in cell culture plates or flasks. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.[7][8]

-

Allow the cells to adhere and recover for 24 hours.

-

Prepare working solutions of CAY10621 by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 3.3, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest CAY10621 treatment group.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of CAY10621 or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of CAY10621 on cell proliferation and viability.

Materials:

-

Cells treated with CAY10621 as described above in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

After the desired treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 15-30 minutes in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for assessing cell viability using the MTT assay after CAY10621 treatment.

Western Blot Analysis

This protocol can be used to analyze the effect of CAY10621 on the expression or phosphorylation of proteins downstream of SPHK1.

Materials:

-

Cells treated with CAY10621 as described above in 6-well plates or larger flasks

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Cell Viability in Control Group | - High DMSO concentration- Cells seeded too sparsely- Contamination | - Ensure final DMSO concentration is ≤ 0.1%- Optimize cell seeding density- Check for and eliminate sources of contamination |

| Inconsistent Results | - Inconsistent cell passage number- Variation in treatment times- Stock solution degradation | - Use cells within a consistent passage number range- Ensure precise timing for treatments and assays- Prepare fresh aliquots of CAY10621 stock solution |

| No Effect of CAY10621 | - Inactive compound- Cell line is not sensitive to SPHK1 inhibition- Insufficient treatment concentration or duration | - Verify the activity of the compound with a positive control- Test a range of cell lines- Perform dose-response and time-course experiments |

Conclusion

CAY10621 is a valuable research tool for studying the biological functions of SPHK1 and its role in disease. The protocols provided here offer a framework for utilizing CAY10621 in cell culture-based experiments. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended to ensure robust and reproducible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAY10621 (SKI 5C) | SPHK1抑制剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors [mdpi.com]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10621 in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction